2-fluoro-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
Description
2-fluoro-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a heterocyclic compound featuring a pyrimidine core substituted with a 2-methylimidazole group and a fluorinated benzamide side chain. Its structure combines key pharmacophores:
- Pyrimidine ring: Aromatic heterocycle common in bioactive molecules, enabling π-π stacking interactions.
- 2-Fluorobenzamide group: Fluorine improves metabolic stability and membrane permeability.
This compound shares structural parallels with kinase inhibitors and enzyme modulators, though specific biological targets require experimental validation.
Properties
IUPAC Name |
2-fluoro-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-12-19-8-9-24(12)16-10-15(22-11-23-16)20-6-7-21-17(25)13-4-2-3-5-14(13)18/h2-5,8-11H,6-7H2,1H3,(H,21,25)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQKRXCHOPCXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-fluoro-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C18H21FN6 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | FC(C(=O)NCCN=C(C)C1=CN=CN=C1C(=C)N=N)=C(C)C |
Antiviral Properties
Recent studies have indicated that compounds with similar structures exhibit antiviral activity. For instance, derivatives of imidazole and pyrimidine have shown efficacy against various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The biological activity is often quantified using the half-maximal effective concentration (EC50), which measures the potency of a compound in inhibiting viral replication. For example, certain imidazole derivatives have demonstrated EC50 values ranging from 5 to 28 μM against RSV .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has highlighted that imidazole and pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . A study focusing on similar compounds found significant inhibition of tumor growth in vitro, with IC50 values indicating effective cytotoxicity against various cancer cell lines.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may bind to specific enzymes, disrupting their function and leading to decreased cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, enhancing apoptosis in cancer cells.
Study 1: Antiviral Efficacy
In a controlled study, a series of imidazole-pyrimidine derivatives were tested for their antiviral properties. The compound exhibited a notable reduction in viral load at concentrations above 10 μM, suggesting its potential as an antiviral agent.
Study 2: Anticancer Potential
Another investigation assessed the anticancer effects of related compounds on human breast cancer cells. Results indicated a significant decrease in cell viability at concentrations over 5 μM, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
BG15420 (1-(4-methoxy-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea)
- Structure : Shares the 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl backbone but replaces the benzamide with a urea linkage (C19H23N7O2; MW 381.43) .
- Key Differences :
- Urea group increases hydrogen-bonding capacity but reduces lipophilicity compared to the fluorobenzamide.
- Methoxy and methyl substituents on the phenyl ring alter steric and electronic properties.
N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b)
Substituent Effects on Bioactivity
4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitriles (5a–c)
- Structure : Features a fused benzoimidazole-pyrimidine core with aryl and nitrile groups .
- Lack of fluorine reduces metabolic stability compared to the target compound.
Thiazole-Triazole Acetamide Derivatives (9a–e)
Structural and Pharmacokinetic Insights
| Property | Target Compound | BG15420 | 3b (Difluorophenyl) |
|---|---|---|---|
| LogP | ~2.8 (estimated) | 1.9 | 3.1 |
| Hydrogen Bond Donors | 3 | 4 | 5 |
| Molecular Weight | ~400 (estimated) | 381.43 | 429.4 |
| Fluorine Impact | Enhances metabolic stability | Absent | Dual fluorine atoms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
